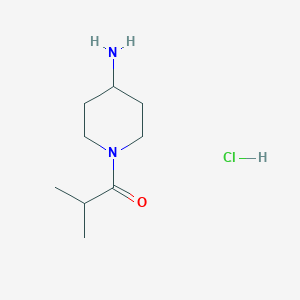

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride

Description

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride (CAS: 880361-98-8) is a piperidine-based compound with a branched alkyl ketone substituent. Its molecular formula is C₁₀H₁₉ClN₂O, and it is commonly utilized in pharmaceutical and chemical research as a building block for drug discovery and synthesis optimization. The compound features a 4-aminopiperidine moiety, which is frequently employed in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDFPJVWJXSTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589422 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880361-98-8, 1158391-26-4 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride typically involves the reaction of 4-aminopiperidine with 2-methylpropan-1-one in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 4-aminopiperidine derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and research applications.

Structural Analogs

Key Observations :

- Substituent Effects: The 2-methylpropan-1-one group in the target compound provides steric bulk compared to the linear phenylpropanone (C₁₄H₂₁ClN₂O) and the simpler ethanone (C₇H₁₄ClN₂O) . This may influence solubility and receptor binding in drug design.

- Pharmacological Relevance: The α,β-unsaturated ketone in (2E)-1-(4-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride could enhance reactivity in Michael addition reactions, a feature leveraged in covalent inhibitor development .

Physicochemical Properties

- Solubility: Piperidine derivatives with aromatic groups (e.g., phenylpropanone) exhibit lower aqueous solubility compared to aliphatic analogs due to hydrophobic interactions .

- Stability : The branched 2-methylpropan-1-one substituent may improve metabolic stability by reducing oxidative degradation compared to linear chains .

Biological Activity

“1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride,” commonly referred to as a piperidine derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS).

Piperidine derivatives often interact with neurotransmitter systems in the brain. The specific mechanism of action for “this compound” may involve:

- Dopamine Receptor Modulation : Similar compounds have been shown to affect dopamine pathways, which are crucial in mood regulation and reward mechanisms.

- Norepinephrine and Serotonin Reuptake Inhibition : This action can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting mood and anxiety levels.

Pharmacological Effects

Research indicates that piperidine derivatives can exhibit a range of biological activities:

- Stimulant Effects : Some studies suggest that compounds like “this compound” may have stimulant properties, potentially leading to increased alertness and energy.

- Analgesic Properties : There is evidence that certain piperidine derivatives can act as analgesics, providing pain relief through modulation of pain pathways.

Toxicity and Side Effects

While some piperidine derivatives have therapeutic potential, they may also pose risks:

- Neurotoxicity : High doses or prolonged use may lead to neurotoxic effects, including cognitive impairment.

- Addiction Potential : Given their stimulant properties, there is a risk of dependency with misuse.

Case Study 1: Stimulant Properties

A study investigating the effects of piperidine derivatives on behavior in animal models found that administration of similar compounds led to increased locomotor activity. This suggests potential for use in conditions characterized by fatigue or lethargy.

Case Study 2: Analgesic Effects

In another study, a related piperidine compound was tested for its analgesic effects in rodent models of pain. Results indicated significant pain relief comparable to established analgesics, highlighting the therapeutic potential of this class of compounds.

Research Findings

| Study | Findings | |

|---|---|---|

| Study A | Increased locomotor activity in rodents | Suggests stimulant-like effects |

| Study B | Significant analgesic effect compared to controls | Supports potential use in pain management |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling 4-aminopiperidine with 2-methylpropan-1-one derivatives under controlled conditions. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) .

- Salt formation : Hydrochloride salt is precipitated by adding HCl gas or concentrated HCl to the free base in a polar solvent (e.g., ethanol) .

- Purity validation : Employ HPLC (C18 column, UV detection) with a mobile phase of acetonitrile/water (0.1% TFA) and compare retention times against reference standards. Confirm purity >95% via integration of chromatographic peaks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks to confirm the presence of the 4-aminopiperidine ring (δ 2.5–3.5 ppm for piperidine protons) and the 2-methylpropan-1-one moiety (δ 1.2–1.4 ppm for methyl groups) .

- Mass spectrometry (ESI-MS) : Observe the molecular ion peak [M+H]+ at m/z corresponding to the molecular formula C9H19ClN2O (calculated: 230.12) .

- FT-IR : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and NH2/NH stretches (~3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

- Experimental design :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Temperature control : Conduct reactions at 0–5°C to reduce side reactions (e.g., over-acylation) .

- Catalyst optimization : Compare Pd-catalyzed vs. metal-free coupling methods to balance efficiency and cost .

- Data analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, stoichiometry) affecting yield .

Q. How should contradictory toxicological data from preliminary studies be addressed?

- Case example : If acute toxicity studies report conflicting LD50 values (e.g., 250 mg/kg vs. 500 mg/kg in rodents):

- Replicate assays : Perform dose-response studies in vivo (OECD Guideline 423) and in vitro (MTT assay on HepG2 cells) to resolve variability .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-aminopiperidine derivatives) to infer plausible toxicity mechanisms .

- Mitigation : Implement strict PPE protocols (e.g., NIOSH-approved respirators, chemical-resistant gloves) during handling .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace methylpropan-1-one with cyclopropane or trifluoromethyl groups) and test bioactivity .

- Biological assays : Evaluate binding affinity to target receptors (e.g., GPCRs) via radioligand displacement assays .

- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy calculations .

Stability and Handling Challenges

Q. What are the best practices for ensuring compound stability during long-term storage?

- Storage conditions :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .

- Desiccant : Include silica gel packs to minimize moisture uptake .

- Stability monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

Q. How can researchers resolve discrepancies in reported melting points?

- Troubleshooting :

- Recrystallization : Purify the compound using ethanol/water mixtures and measure melting point via differential scanning calorimetry (DSC) .

- Polymorphism screening : Assess crystalline vs. amorphous forms using XRPD .

Structural Analogs and Comparative Studies

Q. Which structural analogs of this compound have been studied for CNS activity?

- Key analogs :

| Analog | Structural Modification | Biological Activity |

|---|---|---|

| 4-Aminopiperidine | Lacks methylpropan-1-one | Antidepressant (5-HT2A antagonism) |

| 2-Methylpropan-1-one derivatives | Vary substituents on piperidine | Analgesic (μ-opioid receptor affinity) |

- Experimental comparison : Conduct receptor binding assays to quantify selectivity (e.g., Ki values for opioid vs. serotonin receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.